![molecular formula C10H8N2O3S B1369758 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid CAS No. 915920-50-2](/img/structure/B1369758.png)
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Overview
Description
“5-[(2-Pyrimidinylthio)methyl]-2-furoic acid” is a chemical compound with the CAS Number: 915920-50-2. It has a molecular weight of 236.25 . The IUPAC name for this compound is 5-[(2-pyrimidinylsulfanyl)methyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O3S/c13-9(14)8-3-2-7(15-8)6-16-10-11-4-1-5-12-10/h1-5H,6H2,(H,13,14). The InChI key is BQGUWPXIDXWYJP-UHFFFAOYSA-N .Scientific Research Applications
Pharmaceutical Testing
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and reliability of analytical methods used in drug development . Its well-defined purity and stability make it an ideal compound for validating the performance of analytical instrumentation and methodologies.
Biochemistry Research
In biochemistry, this compound serves as a crucial reagent in studying enzyme kinetics and inhibition. Its unique structure allows researchers to explore the binding affinity and interaction with various biomolecules, aiding in the understanding of metabolic pathways and enzyme functions .
Materials Science
The compound’s properties are of interest in materials science for the development of novel organic materials. Its molecular structure could potentially be used to synthesize new polymers or coatings with specific characteristics, such as increased thermal stability or unique optical properties .
Environmental Science
Environmental scientists may employ 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid in the analysis of soil and water samples to monitor pollution levels. Its detection and quantification can help in assessing the environmental impact of industrial processes and agricultural practices .
Agricultural Chemistry
In the field of agriculture, this compound could be investigated for its potential use as a precursor in the synthesis of agrochemicals. Its pyrimidinylthio moiety might interact with plant physiology, leading to the development of new herbicides or growth regulators .
Pharmacology
Pharmacologically, 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid may be studied for its therapeutic potential. Its structural features could be key in designing new drugs with specific targeting mechanisms or improved pharmacokinetic profiles .
Safety And Hazards
properties
IUPAC Name |
5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9(14)8-3-2-7(15-8)6-16-10-11-4-1-5-12-10/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGUWPXIDXWYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610161 | |
Record name | 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid | |
CAS RN |
915920-50-2 | |
Record name | 5-[(2-Pyrimidinylthio)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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